Bepecin is under investigation in clinical trial NCT02637284 (PCO-02 - Safety and Pharmacokinetics Trial).
Related Compounds
BPC 157
BPC 157 (GEPPPGKPADDAGLV, M.W. 1419, PL 14736) is a stable gastric pentadecapeptide and a partial sequence of body protection compound (BPC) that is found in and isolated from human gastric juice .
L-Arginine
Compound Description: L-Arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO) within the body .
NG-nitro-L-arginine methylester (L-NAME)
Compound Description: L-NAME is a competitive inhibitor of nitric oxide synthase (NOS) and is commonly used to block the production of NO in biological systems .
Relevance: Similar to L-arginine, L-NAME is frequently used in conjunction with BPC 157 to study the involvement of the NO system in various biological processes. Studies often compare the effects of BPC 157 in the presence and absence of L-NAME to elucidate the role of NO in BPC 157's mechanisms of action. For instance, research has explored the interaction between L-NAME and BPC 157 in the context of ischemia and reperfusion injuries in rats . The studies do not directly address the structural similarities or differences between L-NAME and BPC 157.
Celecoxib
Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways .
Relevance: Research suggests that BPC 157 can counteract gastrointestinal, liver, and brain lesions induced by celecoxib administration. This counteractive effect highlights a potential therapeutic application of BPC 157 in mitigating the adverse effects associated with NSAID use . There is no discussion regarding the structural comparison of celecoxib with BPC 157.
Famotidine
Compound Description: Famotidine is a histamine H2-receptor antagonist commonly used to treat peptic ulcers and gastroesophageal reflux disease (GERD). It works by reducing the production of stomach acid .
Relevance: In studies evaluating the protective effects of BPC 157 on gastric ulcers, famotidine is often used as a positive control or comparator. Researchers compare the efficacy of BPC 157 in reducing ulcer formation to the established effects of famotidine . The research does not mention structural comparisons between famotidine and BPC 157.
Silver Sulfadiazine
Relevance: In studies investigating the efficacy of BPC 157 in wound healing, particularly in burn models, silver sulfadiazine often serves as a standard treatment for comparison. Researchers evaluate the healing properties of BPC 157 against the established effects of silver sulfadiazine to assess its potential benefits . The studies do not include a structural comparison between silver sulfadiazine and BPC 157.
Thymosin Beta-4 (TB4)
Relevance: In a small retrospective study evaluating the potential of BPC 157 in relieving knee pain, a combination of BPC 157 and TB4 was administered as intra-articular injections to some patients. The researchers observed that 75% of the patients who received both peptides showed significant improvement in knee pain, suggesting potential synergistic effects between BPC 157 and TB4 . The provided research does not include a structural comparison between BPC 157 and TB4.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BN 50739 is a platelet-activating factor (PAF) antagonist. BN 50739 suppresses certain cardiac arrhythmias. PAF is released from ischaemic myocardium and may contribute to initiation of ischaemia-induced ventricular fibrillation (VF)
BN-82002, also known as CDC25 Phosphatase Inhibitor I, is a cell-permeable ortho-hydroxybenzylamino compound that displays anti-tumor properties. BN-82002 acts as a potent, selective, and irreversible inhibitor of CDC25 phosphatase family (IC50 = 2.4, 3.9, 6.3, 5.4, and 4.6 µM for 25A, 25B2, 25B3, 25C, and 25C-cat, respectively). BN82002 inhibits the phosphatase activity of recombinant human CDC25A, B, and C in vitro. It impairs the proliferation of tumoral cell lines and increases cyclin-dependent kinase 1 inhibitory tyrosine phosphorylation. In synchronized HeLa cells, BN82002 delays cell cycle progression at G1-S, in S phase and at the G2-M transition.
BNC-1 is a novel modulator of amyloid pathology. BNC-1 significantly decreases amyloid burden and improves markers of synaptic integrity in well-established mouse models of amyloid deposition by promoting phosphorylation and activation of Elk-1.